2-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
2-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, a thiazolo[5,4-b]pyridine moiety, and a benzenesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[5,4-b]pyridine ring.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling Reactions: The final step involves coupling the thiazolo[5,4-b]pyridine core with the benzenesulfonamide group using palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) can modify the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways.
Chemical Biology: It serves as a tool compound to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonamide group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the thiazolo[5,4-b]pyridine moiety can interact with nucleic acids or proteins, affecting cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluorophenyl sulfonamide
- 5-chlorothiophene-2-sulfonamide
- 2,4-difluorophenyl sulfonamide
Uniqueness
Compared to similar compounds, 2-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exhibits unique properties due to the presence of the thiazolo[5,4-b]pyridine ring, which enhances its biological activity and specificity. The fluorine atom also contributes to its stability and lipophilicity, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
2-fluoro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S2/c1-12-8-9-13(18-22-15-6-4-10-21-19(15)26-18)11-16(12)23-27(24,25)17-7-3-2-5-14(17)20/h2-11,23H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYILDRYEADJGIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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